N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is a compound with significant therapeutic potential. It is known for its role as a GSK-3β inhibitor, which makes it a potent substance for treating various diseases, including cancer and bipolar disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential in treating diseases like cancer and bipolar disorder due to its role as a GSK-3β inhibitor.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of GSK-3β, a kinase involved in various cellular processes. By inhibiting this enzyme, N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide can modulate pathways related to cell growth, apoptosis, and differentiation. This makes it a valuable compound in the treatment of diseases where these pathways are dysregulated.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is unique due to its specific inhibition of GSK-3β, which is not a common target for many similar compounds. This specificity provides it with a distinct therapeutic profile, making it particularly valuable in research and potential treatments.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(16-6-4-5-7-16)19-10-11-20-12-14-21(15-13-20)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXYGSJGXOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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